2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c17-8-11-18-9-6-13(7-10-18)19-12-15(21)20(16(19)22)14-4-2-1-3-5-14/h1-5,13H,6-7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAPVJFQNJWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone ring, followed by the introduction of the piperidine ring and the nitrile group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetamide
- 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)propionitrile
Uniqueness
Compared to similar compounds, 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile may exhibit unique properties due to the presence of the nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for specific applications in research and industry.
Biological Activity
Introduction
2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, an imidazolidine moiety, and a cyano group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2, with a molecular weight of 298.346 g/mol. The presence of the 2,4-dioxo functional groups suggests interesting chemical reactivity that can lead to various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 g/mol |
| CAS Number | 2034332-29-9 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies have shown that these compounds can inhibit cell growth in various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluating the effects of similar imidazolidine derivatives on cancer cell lines demonstrated that these compounds could reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM. The study highlighted the need for further pharmacological investigation to elucidate the precise mechanisms involved in their anticancer activity .
Antimalarial Activity
Another area of interest is the potential antimalarial activity of this compound. Research has shown that derivatives containing similar structural motifs can inhibit Plasmodium falciparum kinases, specifically PfGSK3 and PfPK6, which are essential for the survival and replication of malaria parasites. The inhibition likely occurs through competitive binding to the ATP-binding site of these kinases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Compounds with imidazolidine structures have been shown to inhibit specific kinases involved in cellular signaling pathways.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their overall therapeutic effects .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth in cancer lines | |
| Antimalarial | Inhibition of Plasmodium falciparum kinases | |
| Antioxidant | Potential antioxidant properties |
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile?
The synthesis typically involves multi-step reactions starting with functionalized piperidine or imidazolidinone precursors. For example:
- Step 1 : Condensation of phenylimidazolidinedione with a piperidine derivative to form the core structure.
- Step 2 : Introduction of the acetonitrile group via nucleophilic substitution or alkylation, often using reagents like bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) .
- Key intermediates : 3-phenylimidazolidine-2,4-dione and 4-substituted piperidines.
Methodological Note : Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products. Purification via column chromatography or recrystallization ensures high yields (>70%) .
Advanced: How can computational methods like DFT predict the reactivity of this compound?
Density Functional Theory (DFT) studies can model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways:
- Charge distribution analysis : Identifies nucleophilic/electrophilic sites for functionalization.
- Transition state modeling : Predicts activation energies for reactions like cyclization or nucleophilic attacks .
- Solvent effects : Implicit solvent models (e.g., PCM) evaluate solvent interactions during synthesis .
Case Study : DFT-guided synthesis of imidazodipyridines achieved a 15% improvement in yield by optimizing electron-deficient regions .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
- NMR : H and C NMR verify piperidine ring conformation and acetonitrile integration. For example, the acetonitrile proton appears as a singlet near δ 3.5–4.0 ppm .
- IR : Stretching frequencies for nitrile (C≡N, ~2250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 327.15) .
Purity Check : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: How to resolve contradictions in biological activity data across studies?
Contradictions often arise from variability in assay conditions or compound stability. Strategies include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Stability profiling : Assess compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) .
Basic: What biological targets or pharmacological activities are associated with this compound?
While specific targets are under investigation, structurally related imidazolidinone-piperidine hybrids exhibit:
- Kinase inhibition : Potential interaction with ATP-binding pockets due to the nitrile group’s electrophilicity .
- Antimicrobial activity : Demonstrated in analogs with MIC values <10 µM against S. aureus .
Note : Preliminary assays require dose-response curves (IC₅₀/EC₅₀) and cytotoxicity screening (e.g., MTT assay on HepG2 cells) .
Advanced: How to systematically evaluate compound stability under experimental conditions?
Design a stability study using:
- Controlled variables : Temperature (4°C, 25°C, 37°C), pH (2–9), and light exposure .
- Analytical methods : Monitor degradation via HPLC-MS at intervals (0, 6, 24, 48 hours) .
- Kinetic modeling : Calculate half-life () and degradation pathways (hydrolysis, oxidation) .
Example : A related acetonitrile derivative showed 90% stability at pH 7.4 after 24 hours but degraded rapidly under acidic conditions (pH 2) .
Advanced: What experimental designs optimize yield in multi-step syntheses?
- Factorial Design : Vary parameters (catalyst loading, solvent ratio) to identify optimal conditions .
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables (e.g., temperature vs. reaction time) .
Case Study : A split-plot design improved imidazolidinone synthesis efficiency by 22% .
Basic: How to handle safety concerns during synthesis and handling?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- First Aid : For skin exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Note : Safety data for this compound are limited; extrapolate from structurally similar nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
